
Lysergene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysergene is an ergot alkaloid, a naturally occurring compound derived from the fungus Claviceps purpurea. It is known for its complex tetracyclic structure and is closely related to other ergot alkaloids such as lysergic acid and lysergine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lysergene involves several steps, starting from simpler precursors. One common method involves the preparation of lysergol, followed by mesylation and subsequent elimination or reduction to form this compound . The key reactions include the formation of a cumulative double bond system and a domino reaction involving palladium-catalyzed cyclization .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the fungus Claviceps purpurea. The ergot alkaloids are then extracted and purified through various chemical processes . Advances in synthetic biology have also enabled the production of this compound through engineered microbial systems .
Análisis De Reacciones Químicas
Types of Reactions
Lysergene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lysergic acid.
Reduction: Reduction reactions can convert this compound to other ergot alkaloids.
Substitution: Various substitution reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include lysergic acid, isolysergine, and other related ergot alkaloids .
Aplicaciones Científicas De Investigación
Lysergene has a wide range of scientific research applications:
Mecanismo De Acción
Lysergene exerts its effects primarily through interactions with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor and an agonist at the 5-HT1A receptor . These interactions modulate various neuronal pathways, including those involving serotonin, dopamine, and glutamate .
Comparación Con Compuestos Similares
Similar Compounds
Lysergic Acid: A closely related ergot alkaloid with similar physiological effects.
Lysergine: Another ergot alkaloid with a similar structure but different pharmacological properties.
Isolysergine: A stereoisomer of lysergine with distinct biological activity.
Uniqueness of Lysergene
Its distinct chemical structure also allows for various modifications, making it a valuable compound for synthetic chemistry .
Propiedades
Número CAS |
478-91-1 |
|---|---|
Fórmula molecular |
C16H16N2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
(6aR)-7-methyl-9-methylidene-4,6,6a,8-tetrahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C16H16N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,15,17H,1,7,9H2,2H3/t15-/m1/s1 |
Clave InChI |
MVCNPXUMKZNDRO-OAHLLOKOSA-N |
SMILES isomérico |
CN1CC(=C)C=C2[C@H]1CC3=CNC4=CC=CC2=C34 |
SMILES canónico |
CN1CC(=C)C=C2C1CC3=CNC4=CC=CC2=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


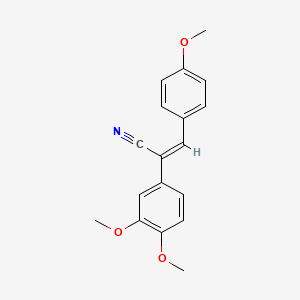
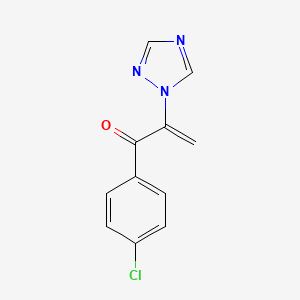
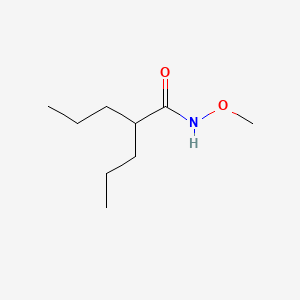

![2,2'-(2-Methylpropylidene)bis[6-cyclopentyl-4-(1,1-dimethylethyl)phenol]](/img/structure/B12679103.png)
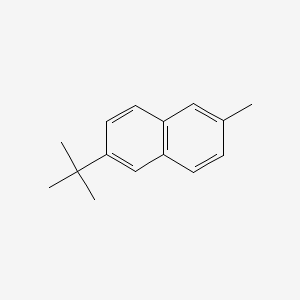


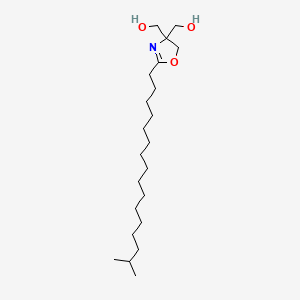
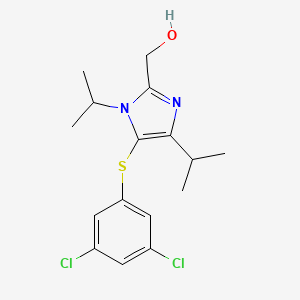
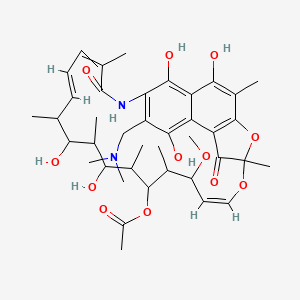
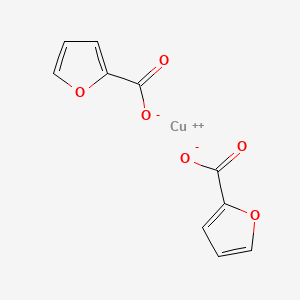
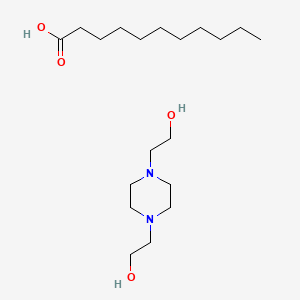
![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
